Section 1: Physicochemical Characterization and Handling
Section 1: Physicochemical Characterization and Handling
An In-depth Technical Guide to Harmine Hydrochloride Dihydrate (CAS 343-27-1) for Advanced Research
This guide serves as a foundational resource for researchers, scientists, and drug development professionals investigating the multifaceted properties of Harmine hydrochloride dihydrate. Moving beyond a simple data sheet, this document provides an in-depth exploration of its physicochemical characteristics, core mechanisms of action, and validated experimental protocols, grounded in authoritative scientific literature. Our objective is to synthesize technical data with field-proven insights, enabling you to design robust, reproducible, and impactful studies.
The starting point for any rigorous scientific investigation is a thorough understanding of the agent's physical and chemical properties. Harmine hydrochloride dihydrate is the salt form of the naturally occurring β-carboline alkaloid, harmine.[1] The addition of hydrochloride and the incorporation of water molecules (dihydrate) are critical modifications that significantly enhance the compound's aqueous solubility and stability compared to its parent form, making it more amenable to a wide range of experimental designs.[1][2]
Chemical and Physical Properties
A precise understanding of these properties is fundamental for accurate dose calculations, solution preparation, and interpretation of experimental results.
| Property | Value | Source(s) |
| CAS Number | 343-27-1 | [1][3] |
| Molecular Formula | C₁₃H₁₂N₂O·HCl·2H₂O | [3] |
| Molecular Weight | 284.74 g/mol | [3] |
| IUPAC Name | 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride;dihydrate | [1][4] |
| Synonyms | Banisterine hydrochloride, Telepathine hydrochloride | [1][5] |
| Appearance | White to off-white or light-yellow powder | [1][5][6] |
| Melting Point | 262-269 °C (dihydrate, with decomposition) | [1] |
| Purity | ≥98% (typically assessed by HPLC) | [5][6] |
Solubility Profile: A Practical Perspective
The solubility of a compound dictates its utility in different experimental systems. While the hydrochloride salt form improves water solubility, practical application often requires specific techniques.
-
Water: Soluble up to 10 mg/mL, though this may require warming (to 60°C) and ultrasonication to achieve full dissolution.[7][8] Aqueous solutions of the hydrochloride salt may exhibit a characteristic blue fluorescence.[9]
-
DMSO: Soluble at concentrations ≥24.9 mg/mL, often requiring warming and/or ultrasonication.[1][10] It is critical to use anhydrous DMSO, as moisture can reduce solubility.[11]
-
PBS (pH 7.2): The solubility of the parent compound, harmine, is approximately 0.25 mg/mL.[12] While the hydrochloride form is more soluble, this highlights the importance of verifying solubility in specific buffer systems, as pH and salt concentration can impact dissolution.
Expert Insight: When preparing stock solutions in DMSO for cell culture, it is advisable to create a high-concentration stock (e.g., 20-25 mg/mL) and then perform serial dilutions in culture medium. This minimizes the final concentration of DMSO in the assay, preventing solvent-induced cytotoxicity. For in vivo studies, formulation as a suspension in vehicles like carboxymethylcellulose (CMC-Na) is a common and effective strategy.[11]
Stability and Storage
Proper storage is non-negotiable for maintaining the compound's integrity and ensuring experimental reproducibility.
-
Solid Form: The powder is stable for years when stored at -20°C or 4°C, tightly sealed, and protected from light.[8][9][11][13]
-
Solutions: DMSO stock solutions are stable for at least one year when stored at -80°C.[11] Aqueous solutions are less stable and should ideally be prepared fresh; storing them for more than a day is not recommended.[12]
Section 2: Core Mechanisms of Action and Key Signaling Pathways
Harmine hydrochloride's diverse biological effects stem from its ability to interact with multiple key cellular targets. Its profile as a dual inhibitor of specific enzymes and kinases makes it a valuable tool for probing complex signaling networks.
Primary Enzymatic Targets
-
Monoamine Oxidase A (MAO-A): Harmine is a potent and reversible inhibitor of MAO-A (RIMA), the enzyme responsible for degrading monoamine neurotransmitters like serotonin.[6][14] It exhibits high selectivity for MAO-A over MAO-B.[14] This mechanism is central to its effects on the central nervous system and its investigation for mood disorders.[15][6]
-
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A): Harmine is a well-established, potent inhibitor of DYRK1A, with IC50 values reported in the nanomolar range (e.g., 33-48 nM).[7][11] DYRK1A is a kinase involved in a wide array of cellular processes, including neurodevelopment and tau protein phosphorylation. Inhibition of DYRK1A is a key area of research for conditions like Down syndrome and Alzheimer's disease.[7][16]
Modulation of Anticancer Signaling Pathways
A significant body of research highlights harmine's anticancer activity, which is primarily mediated through the inhibition of critical cell survival and proliferation pathways.
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival. Harmine hydrochloride has been shown to decrease the phosphorylation (and thus, the activity) of key components of this pathway, including PI3K, AKT, and mTOR, in various cancer cell lines such as colorectal, breast, and hepatocellular carcinoma.[2][17][18]
-
MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression related to cell proliferation and differentiation. Harmine treatment reduces the levels of phosphorylated ERK (p-ERK), effectively dampening this pro-proliferative signaling.[17][19]
The concurrent inhibition of these pathways culminates in significant downstream consequences for cancer cells:
-
G2/M Cell Cycle Arrest: By disrupting these signaling networks, harmine hydrochloride prevents cancer cells from progressing through the G2 to M phase of the cell cycle. This is achieved by reducing the expression of key regulatory proteins like p-cdc2 and cyclin B1.[2][18][19]
-
Induction of Apoptosis: Inhibition of the pro-survival PI3K/AKT pathway, coupled with cell cycle disruption, triggers programmed cell death. This is evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of apoptotic markers such as caspase-3 and PARP.[17][19]
Caption: Harmine hydrochloride's anticancer mechanism.
Section 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for investigating the biological effects of Harmine hydrochloride dihydrate.
Protocol 1: In Vitro Cell Viability and IC₅₀ Determination
This protocol outlines the use of a standard colorimetric assay (e.g., MTT or XTT) to determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, SK-Hep1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 20 mM stock solution of Harmine hydrochloride dihydrate in anhydrous DMSO. From this, create a series of 2X working solutions in the appropriate cell culture medium. A suggested concentration range for initial screening is 0 to 200 µM (final concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X working solutions (or medium with vehicle control, e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours. The inclusion of multiple time points is crucial as the compound's effect can be time-dependent.[17][18]
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Caption: Workflow for IC50 determination.
Protocol 2: In Vivo Study Design for Efficacy Assessment (Rodent Model)
This outlines a general framework for an in vivo study based on published research. All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Methodology:
-
Animal Model: Use an appropriate rodent model (e.g., C57BL/6 mice for toxicity or xenograft models for anticancer efficacy).[20][21]
-
Compound Formulation: Prepare a suspension of Harmine hydrochloride dihydrate in a suitable vehicle. A common formulation is 0.5% or 1% CMC-Na in sterile water.[11] Prepare fresh daily or as stability allows.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group):
-
Administration: Administer the compound daily or on another validated schedule for the duration of the study (e.g., 1-2 weeks).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and tumor growth (if applicable).
Section 4: Safety, Handling, and Storage
Harmine hydrochloride dihydrate is a potent bioactive compound and must be handled with appropriate precautions.
Hazard Identification
The compound is classified as hazardous and requires careful handling.[22]
| Hazard Class | Statement | Source(s) |
| Acute Oral Toxicity | Toxic if swallowed | [22] |
| Acute Dermal Toxicity | Toxic in contact with skin | [22] |
| Acute Inhalation Toxicity | Toxic if inhaled | [22] |
| Target Organ Toxicity | Causes damage to the central nervous system | [22] |
Recommended Handling Procedures
-
Engineering Controls: Always handle the solid compound and concentrated solutions inside a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Spill Cleanup: For minor spills, avoid generating dust. Dampen the powder with water before sweeping it into a suitable container for disposal. Use an absorbent material for liquid spills.[9] All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.[9]
Conclusion
Harmine hydrochloride dihydrate is a compelling research compound with a well-defined physicochemical profile and a multifaceted mechanism of action. Its ability to potently inhibit MAO-A and DYRK1A, alongside its demonstrable anticancer activity via modulation of the PI3K/AKT and ERK pathways, provides a rich field for investigation. By employing the rigorous characterization data and validated protocols detailed in this guide, researchers can confidently explore its therapeutic potential in oncology, neuroscience, and beyond.
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Kim, M. H., et al. (2021). Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways. Preventive Nutrition and Food Science, 26(4), 445–452. Available at: [Link]
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PubMed. (2021). Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways. Retrieved from [Link]
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Lee, E. J., et al. (2021). Harmine Hydrochloride Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways. Molecules, 26(21), 6714. Available at: [Link]
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PubMed. (2021). Harmine Hydrochloride Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways. Retrieved from [Link]
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Wikipedia. (n.d.). Harmine. Retrieved from [Link]
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Samy, J., et al. (2015). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. Asian Pacific Journal of Tropical Biomedicine, 5(8), 660-664. Available at: [Link]
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Glyn, S. E., et al. (2024). A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers. Scientific Reports, 14(1), 1-10. Available at: [Link]
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Kim, M. H., et al. (2022). Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway. Journal of Medicinal Food, 25(1), 56-64. Available at: [Link]
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Karami, P., et al. (2020). Harmine protects mercuric chloride kidney-induced injury by antioxidant activity in male mice: a biochemical and histological study. Comparative Clinical Pathology, 29(6), 1233-1240. Available at: [Link]
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Dutta, S., et al. (2009). Harmine: Evaluation of its Antileishmanial Properties in Various Vesicular Delivery Systems. Current Drug Delivery, 6(3), 241-249. Available at: [Link]
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ResearchGate. (n.d.). Determination of Harmine and Harmaline in Peganum harmala Seeds by High-Performance Liquid Chromatography. Retrieved from [Link]
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